ethyl 4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidin-1-yl]benzoate
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Overview
Description
Ethyl 4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidin-1-yl]benzoate is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzoate ester, a pyrrolidinone ring, and a beta-carboline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidin-1-yl]benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as citric acid, and may involve techniques like one-pot mortar-pestle grinding .
Industrial Production Methods
Industrial production of this compound may leverage advanced techniques such as mechano-chemical processes involving planetary ball milling or microwave irradiation. These methods are designed to optimize yield and reduce reaction times while maintaining high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary, but they often involve controlled temperatures and pH levels to ensure selective reactivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidin-1-yl]benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets. The beta-carboline moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl 4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidin-1-yl]benzoate include other beta-carboline derivatives and pyrrolidinone-containing molecules. Examples include:
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Pyrrolidinone derivatives: Used in the synthesis of pharmaceuticals and as intermediates in organic synthesis.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer a distinct reactivity profile and potential for diverse applications. Its ability to interact with multiple biological targets makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C24H23N3O4 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
ethyl 4-[2,5-dioxo-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)pyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C24H23N3O4/c1-2-31-24(30)15-7-9-16(10-8-15)27-22(28)13-21(23(27)29)26-12-11-18-17-5-3-4-6-19(17)25-20(18)14-26/h3-10,21,25H,2,11-14H2,1H3 |
InChI Key |
SYJRUTHNXVOTFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=C(C3)NC5=CC=CC=C45 |
Origin of Product |
United States |
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